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Compound of Interest

Compound Name: Albiglutide TFA

Cat. No.: B10825291 Get Quote

Executive Summary & Technical Distinction
Albiglutide (Trade name: Tanzeum/Eperzan) is clinically a recombinant fusion protein (~72 kDa)

comprised of two copies of a modified GLP-1(7-36) analog fused to human albumin, expressed

in Saccharomyces cerevisiae.[1][2]

However, Albiglutide TFA (Trifluoroacetate salt) typically refers to the synthetic peptide

fragment (the modified GLP-1 pharmacophore) used in research and pre-clinical development.

[1][2] This guide focuses on the Solid-Phase Peptide Synthesis (SPPS) of this active moiety,

explaining the origin of the TFA counterion and the specific impurity profile inherent to this

synthetic route.

Target Molecule Specifications (Synthetic Albiglutide
Fragment)

Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-

Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂[2][3]

Modification: Glycine substitution at position 8 (Ala8 → Gly8) confers DPP-4 resistance.[1]

Molecular Weight: ~3397.6 Da (Free base).[1][2]

Salt Form: Trifluoroacetate (TFA), derived from the cleavage cocktail.[1]
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Synthesis Pathway: Fmoc-Solid Phase Peptide
Synthesis (SPPS)
The synthesis of Albiglutide TFA follows a linear Fmoc/tBu strategy.[1][2] This method

ensures high fidelity of the 30-amino acid sequence while managing the reactive side chains.

Resin Selection & Loading
Resin:Rink Amide MBHA Resin is selected to yield a C-terminal amide (essential for receptor

binding affinity, mimicking the native GLP-1 amide).[2]

Loading: Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation of the growing

30-mer peptide chain within the resin matrix.[1]

Stepwise Assembly Protocol
The synthesis proceeds from C-terminus (Arg) to N-terminus (His).[1][2]

Deprotection: Removal of the Fmoc group using 20% Piperidine in DMF (with 0.1M HOBt to

suppress aspartimide formation).[1]

Activation: Amino acids are activated using DIC/Oxyma Pure or HBTU/DIEA.

Critical Control:Oxyma is preferred over HOBt to reduce racemization, particularly for

Cysteine and Histidine residues (though Albiglutide lacks Cys in the GLP-1 moiety, His is

N-terminal).[2]

Coupling: 3–5 fold molar excess of activated amino acid. Reaction time: 60–120 mins.

Capping: Unreacted amines are capped with Acetic Anhydride/Pyridine to terminate deletion

sequences (forming "Truncated" impurities rather than "Deletion" impurities, easing

purification).[1]

Cleavage & Side-Chain Deprotection (The "TFA" Origin)
This step releases the peptide from the resin and removes side-chain protecting groups (tBu,

Pbf, Trt, Boc).
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Reagent Cocktail:TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%).[1][2]

Role of TFA: Acts as the acidolytic agent. Upon precipitation, the basic guanidino group of

Arginine and the N-terminal amine become protonated, forming the Trifluoroacetate salt.

Role of Scavengers (TIS/DODT): Prevent re-attachment of reactive carbocations (e.g., t-

butyl cations) to Tryptophan (Trp) or Methionine residues.[1][2]

Visualization: SPPS Workflow
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Caption: Step-wise Fmoc-SPPS workflow for Albiglutide TFA synthesis, highlighting the

critical decision points for purity control.

Purification and Salt Exchange
The crude precipitate contains the target peptide alongside truncated species and scavenger

adducts.

Preparative HPLC
Stationary Phase: C18 Reverse Phase (10 µm, 100 Å pore size).[1][2]

Mobile Phase A: 0.1% TFA in Water (Maintains the salt form).[1][2]

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Shallow gradient (e.g., 20% B to 45% B over 60 min) is required to separate the

des-Gly or des-His impurities which differ by only one residue.[2]

Salt Form Considerations
For research reagents, the TFA salt is often retained because TFA improves peak shape and

solubility during HPLC. However, TFA is cytotoxic. If the peptide is intended for cell-based

assays, a Salt Exchange (to Acetate or Chloride) is performed using ion-exchange resin or

repeated lyophilization with HCl/Acetic Acid.[2]

Impurity Profiling
Understanding the impurity profile is critical for validating the synthesis.[4] The impurities are

categorized by their origin in the SPPS process.

Common Impurities Table
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Impurity Type Origin
Identification (Mass
Shift)

Mitigation Strategy

Deletion Sequences

Incomplete coupling

(e.g., des-Val, des-

Ala).[1][2]

[M - Residue Mass]

Double coupling of

sterically hindered

residues (Val, Ile).[1]

[2]

Aspartimide

Cyclization of Asp-Val

or Asp-Gly

sequences.[2]

[M - 18 Da] (H₂O loss)

Use HMB-protected

Asp or add 0.1M

HOBt to piperidine.

Oxidation

Oxidation of Trp

(Tryptophan) or Met.

[1][2]

[M + 16 Da] / [M + 32

Da]

Perform cleavage

under Nitrogen; use

DODT scavenger.

Racemization

Base-catalyzed

conversion (L-His →

D-His).[1][2]

Same Mass (RT shift

on HPLC)

Use Oxyma/DIC

activation; avoid high

pH during coupling.

TFA Adducts
Incomplete removal of

protecting groups.
[M + TFA mass]

Extended cleavage

time; fresh

scavengers.

Impurity Formation Logic
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Caption: Causal relationships between synthesis conditions and specific impurity species in

Albiglutide synthesis.

Analytical Validation (Self-Validating System)
To ensure the "Albiglutide TFA" reagent is valid, the following analytical battery is required:

ESI-MS (Electrospray Ionization Mass Spectrometry): Confirms the deconvoluted mass

matches the theoretical MW (3397.6 Da).[1][2]

RP-HPLC: Purity must be >95%. The main peak should be sharp; broad peaks indicate

aggregation or racemization.

Amino Acid Analysis (AAA): Verifies the net peptide content (accounting for the weight of the

TFA counterions and residual water).[1] Note: TFA salts are hygroscopic; net peptide content

is often only 70–80% of the solid weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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